N'-[(1Z)-1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)ethylidene]-4-chloro-1-ethyl-1H-pyrazole-3-carbohydrazide
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Overview
Description
N’~3~-[(Z)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)ETHYLIDENE]-4-CHLORO-1-ETHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that features a unique combination of bromine, chlorine, and pyrazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~3~-[(Z)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)ETHYLIDENE]-4-CHLORO-1-ETHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring, which can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Bromination and Chlorination: The pyrazole ring is then brominated and chlorinated using bromine and chlorine reagents, respectively, under controlled conditions to ensure selective halogenation.
Ethylation: The halogenated pyrazole is ethylated using ethyl iodide in the presence of a strong base such as potassium carbonate.
Condensation Reaction: The final step involves the condensation of the ethylated pyrazole with a suitable aldehyde or ketone to form the desired carbohydrazide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures would be essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N’~3~-[(Z)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)ETHYLIDENE]-4-CHLORO-1-ETHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
N’~3~-[(Z)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)ETHYLIDENE]-4-CHLORO-1-ETHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Biological Research: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Mechanism of Action
The mechanism of action of N’~3~-[(Z)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)ETHYLIDENE]-4-CHLORO-1-ETHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It modulates signaling pathways such as the NF-κB and MAPK pathways, leading to the inhibition of pro-inflammatory cytokines and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N’~3~-[(Z)-1-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)ETHYLIDENE]-4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE
- N’~3~-[(Z)-1-(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)ETHYLIDENE]-4-BROMO-1-ETHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE
Uniqueness
N’~3~-[(Z)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)ETHYLIDENE]-4-CHLORO-1-ETHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE is unique due to its specific combination of bromine and chlorine atoms, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C13H16BrClN6O |
---|---|
Molecular Weight |
387.66 g/mol |
IUPAC Name |
N-[(Z)-1-(4-bromo-2-ethylpyrazol-3-yl)ethylideneamino]-4-chloro-1-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H16BrClN6O/c1-4-20-7-10(15)11(19-20)13(22)18-17-8(3)12-9(14)6-16-21(12)5-2/h6-7H,4-5H2,1-3H3,(H,18,22)/b17-8- |
InChI Key |
JTMXRDPVYVTOIG-IUXPMGMMSA-N |
Isomeric SMILES |
CCN1C=C(C(=N1)C(=O)N/N=C(/C)\C2=C(C=NN2CC)Br)Cl |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NN=C(C)C2=C(C=NN2CC)Br)Cl |
Origin of Product |
United States |
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